molecular formula C14H15BrN4O2S B280063 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B280063
M. Wt: 383.27 g/mol
InChI Key: XPFCKFWRFIJPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPTM belongs to the class of pyrazole derivatives, which have been studied for their anti-inflammatory, analgesic, and antipyretic effects. In

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of many genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix. In animal models, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have anti-cancer, anti-inflammatory, analgesic, and antipyretic effects, which could be useful for the treatment of various diseases. However, one of the limitations of using 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its low solubility in water, which could affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and optimize its formulation for better bioavailability. In addition, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide could be tested in animal models of various diseases to evaluate its therapeutic potential. Furthermore, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide could be modified to generate analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction between 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and 2-methoxyphenyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. The purity of 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential pharmacological properties in various scientific research fields. In the field of cancer research, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been studied for its potential use as an analgesic and antipyretic agent.

properties

Molecular Formula

C14H15BrN4O2S

Molecular Weight

383.27 g/mol

IUPAC Name

4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2S/c1-8-11(15)12(19(2)18-8)13(20)17-14(22)16-9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H2,16,17,20,22)

InChI Key

XPFCKFWRFIJPMC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=CC=C2OC)C

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=CC=C2OC)C

Origin of Product

United States

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